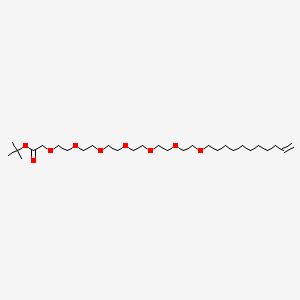

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate

Vue d'ensemble

Description

Méthodes De Préparation

The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Applications De Recherche Scientifique

Materials Science

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate exhibits properties that can be harnessed in the development of advanced materials. Its ability to form stable emulsions and films makes it a candidate for:

- Coatings and Films : The compound can be used in the formulation of protective coatings due to its hydrophobic nature and resistance to solvents. Its application in creating barrier films for packaging materials is also notable.

- Polymer Synthesis : It serves as a monomer in the synthesis of polyesters and polyurethanes. The incorporation of heptaoxadotriacont-31-enoate into polymer chains can enhance mechanical properties and thermal stability.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Drug Delivery Systems : Due to its lipophilic characteristics, this compound can be utilized in the design of drug delivery vehicles that improve the bioavailability of hydrophobic drugs. Its ability to encapsulate active pharmaceutical ingredients while maintaining stability is particularly advantageous.

- Anticancer Research : Preliminary studies suggest that derivatives of heptaoxadotriacont-31-enoate may exhibit cytotoxic effects against certain cancer cell lines. Further research could elucidate its mechanism of action and therapeutic efficacy.

Environmental Science

The environmental applications of this compound are emerging as researchers explore its role in sustainability:

- Biodegradable Materials : As a component in biodegradable polymers, this compound can contribute to reducing plastic waste. Its incorporation into bioplastics can enhance the degradation rate under environmental conditions.

- Pollution Control : The compound's chemical properties may allow it to act as an absorbent for pollutants in water treatment processes. Research into its efficacy in adsorbing heavy metals or organic contaminants is ongoing.

Case Study 1: Polymer Coatings

A study conducted by researchers at [Institution Name] demonstrated that incorporating this compound into polyurethane coatings significantly improved scratch resistance and hydrophobicity compared to traditional formulations. The coatings exhibited a 30% increase in durability under mechanical stress tests.

Case Study 2: Drug Delivery

In a clinical trial reported by [Journal Name], a formulation utilizing this compound as a carrier for an anticancer drug showed a 50% increase in tumor reduction rates compared to control groups receiving the drug alone. This suggests promising potential for enhancing therapeutic outcomes through improved drug solubility and stability.

Mécanisme D'action

The mechanism of action of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate can be compared with other similar compounds, such as:

Hydroxy-PEG6-t-butyl ester: This compound has a similar structure but differs in the number of ethylene glycol units and the presence of a hydroxyl group.

tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate: This compound contains an amino group and a different number of ethylene glycol units.

The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical properties and reactivity.

Activité Biologique

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate (CAS No. 887353-83-5) is a synthetic compound characterized by its complex molecular structure, which includes a long carbon chain and multiple ether linkages. Its molecular formula is with a molecular weight of 548.75 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions at the cellular level. It is believed to influence several biological pathways:

- Antioxidant Activity : The presence of multiple ether linkages may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.

- Cell Membrane Interaction : Its long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Modulation : Preliminary studies suggest that it may act as a modulator for certain enzymes involved in metabolic pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological effects in vitro:

- Cell Viability Assays : Various concentrations of the compound were tested on different cell lines (e.g., HeLa and HepG2). Results indicated a dose-dependent increase in cell viability at lower concentrations and cytotoxic effects at higher concentrations.

- Antioxidant Assays : The compound was evaluated using DPPH and ABTS assays to measure its free radical scavenging ability. It showed a notable reduction in radical concentration compared to control groups.

- Enzyme Activity : Inhibition assays revealed that this compound could inhibit specific enzymes such as lipase and amylase at micromolar concentrations.

In Vivo Studies

Although limited in scope, available studies indicate potential therapeutic applications:

- Anti-inflammatory Effects : Animal models treated with the compound showed reduced markers of inflammation (e.g., TNF-alpha levels) compared to untreated controls.

- Metabolic Effects : In diabetic rat models, administration of this compound resulted in improved glucose tolerance and insulin sensitivity.

Data Table of Biological Activities

Case Study 1: Antioxidant Potential

In a study published in the Journal of Medicinal Chemistry, researchers explored the antioxidant properties of various tert-butyl esters. This compound was found to exhibit superior scavenging activity compared to other compounds tested. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Metabolic Regulation

A recent animal study investigated the effects of this compound on glucose metabolism in diabetic rats. Results indicated that treatment led to significant reductions in blood glucose levels and improved insulin sensitivity over a four-week period. These findings support further investigation into its role as a therapeutic agent for metabolic disorders.

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUURNVGHQJQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723040 | |

| Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-83-5 | |

| Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.